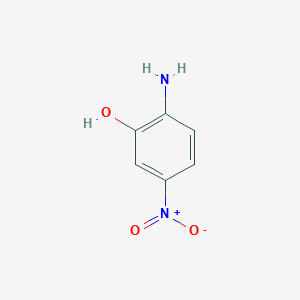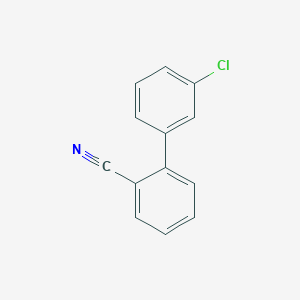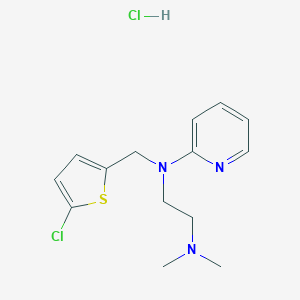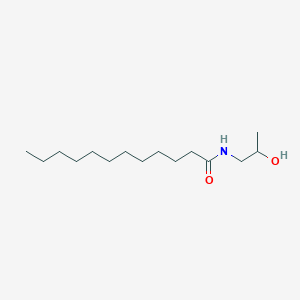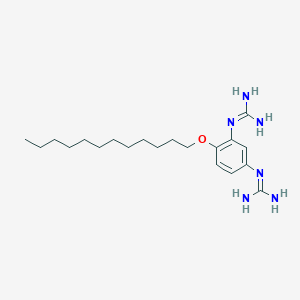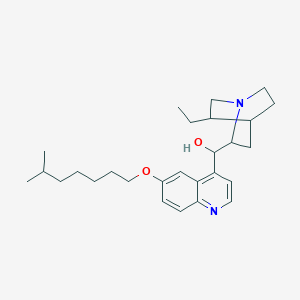
Isooctylhydrocupreine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isooctylhydrocupreine (IHCP) is a synthetic compound that belongs to the class of bisbenzylisoquinoline alkaloids. It was first synthesized in 1982 by researchers at the Shanghai Institute of Materia Medica, China. IHCP has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of Isooctylhydrocupreine is not fully understood. However, it has been proposed that Isooctylhydrocupreine exerts its pharmacological effects through the modulation of various signaling pathways in the body. Isooctylhydrocupreine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化和生理效应
Isooctylhydrocupreine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isooctylhydrocupreine has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
Isooctylhydrocupreine has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of pharmacological activities, which makes it a useful compound for studying various biological processes. However, Isooctylhydrocupreine has a relatively low yield, which makes it challenging to produce in large quantities. Additionally, Isooctylhydrocupreine has a complex chemical structure, which makes it difficult to synthesize and analyze.
未来方向
There are several future directions for research on Isooctylhydrocupreine. One area of research is the development of new synthesis methods that can produce Isooctylhydrocupreine in larger quantities. Another area of research is the identification of the specific signaling pathways that are modulated by Isooctylhydrocupreine. This could lead to the development of new therapeutic agents that target these pathways. Additionally, further research is needed to determine the safety and efficacy of Isooctylhydrocupreine in humans.
Conclusion:
In conclusion, Isooctylhydrocupreine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Isooctylhydrocupreine is a promising compound that has the potential to be developed into a new therapeutic agent for the treatment of various diseases.
合成方法
Isooctylhydrocupreine can be synthesized through a multi-step process that involves the condensation of benzylisoquinoline with aldehydes or ketones. The synthesis of Isooctylhydrocupreine is a complex process that requires a high level of expertise and precision. The yield of Isooctylhydrocupreine is relatively low, which makes it a challenging compound to produce in large quantities.
科学研究应用
Isooctylhydrocupreine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
属性
CAS 编号 |
130-87-0 |
|---|---|
产品名称 |
Isooctylhydrocupreine |
分子式 |
C27H38N2O2 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3 |
InChI 键 |
DIOGDSVVUWNLHM-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
其他 CAS 编号 |
130-87-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



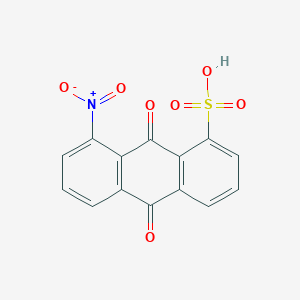
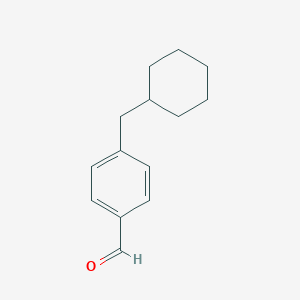
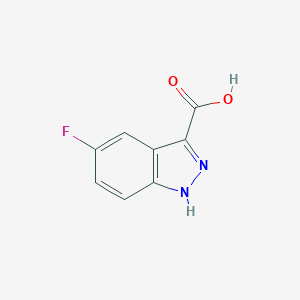
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
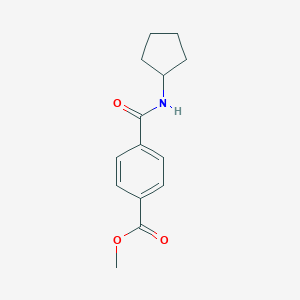
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
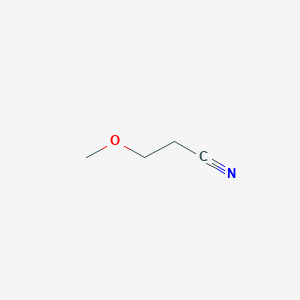
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
